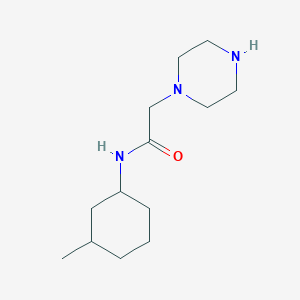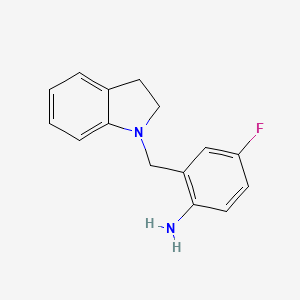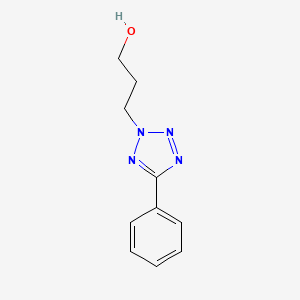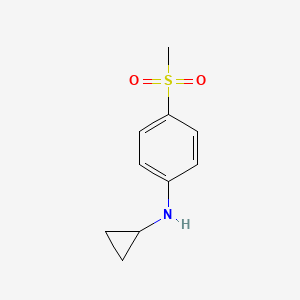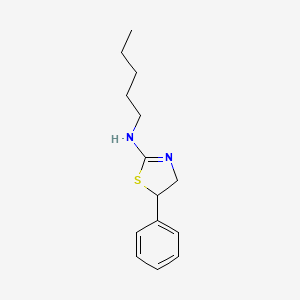amine CAS No. 1153203-00-9](/img/structure/B1418534.png)
[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine
Overview
Description
[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine, also known as DPIE, is a compound with potential applications in scientific research. DPIE has been found to possess unique biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Scientific Research Applications
Neuroprotective Agent
Indole derivatives, like our compound of interest, have shown promise as neuroprotective agents. They can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by inhibiting processes that lead to neuronal death .
Antiviral Activity
The indole nucleus, which is part of the compound’s structure, has been associated with antiviral properties. Researchers have synthesized indole derivatives that exhibit inhibitory activity against various viruses, including influenza and Coxsackie B4 virus .
Anti-inflammatory Applications
Indole derivatives are known to possess anti-inflammatory activities. This makes them valuable in the research for new treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Research
The structural features of indole derivatives contribute to their potential as anticancer agents. They can interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis in tumor cells .
Antimicrobial and Antitubercular Properties
These compounds have been explored for their antimicrobial activities, including action against tuberculosis-causing bacteria. This is crucial given the rising antibiotic resistance and the need for new therapeutic agents .
Antidiabetic Potential
Research into indole derivatives also extends to antidiabetic applications. They may play a role in modulating blood glucose levels and enhancing insulin sensitivity, which is vital for diabetes management .
Antimalarial Activity
The fight against malaria could benefit from the development of new indole-based compounds. Their ability to inhibit the growth of Plasmodium species makes them candidates for antimalarial drug development .
Anticholinesterase Activity
Indole derivatives have shown anticholinesterase activity, which is important in the treatment of conditions like myasthenia gravis and Alzheimer’s disease, where cholinesterase inhibitors are used therapeutically .
Mechanism of Action
Target of Action
The primary target of 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic interventions .
Mode of Action
This compound interacts with RIPK1 by binding to it with a high affinity . It potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction results in the inhibition of RIPK1’s kinase activity, thereby modulating the cellular processes controlled by this protein .
Biochemical Pathways
The inhibition of RIPK1 affects several biochemical pathways, primarily those involved in cell survival and death . By inhibiting RIPK1, the compound can protect cells from necroptosis, a form of programmed cell death . This can have downstream effects on various cellular processes and can influence the overall health and survival of cells .
Result of Action
The primary result of the action of 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine is the protection of cells from necroptosis . It can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound could potentially be used in therapeutic interventions aimed at preventing cell death.
properties
IUPAC Name |
N-[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-19-17(16-7-4-10-18-12-16)15-9-8-13-5-3-6-14(13)11-15/h4,7-12,17,19H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGVOUSCXFWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC2=C(CCC2)C=C1)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



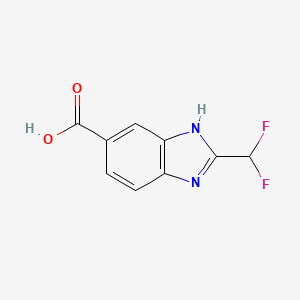
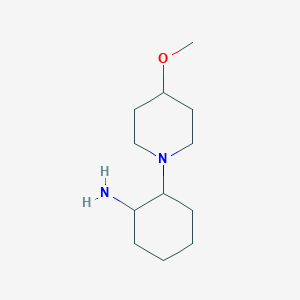

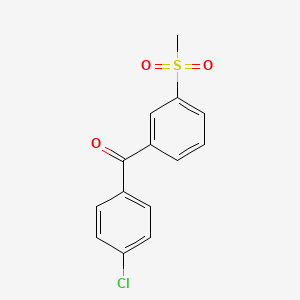
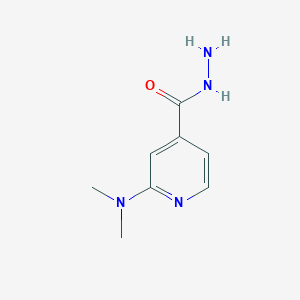
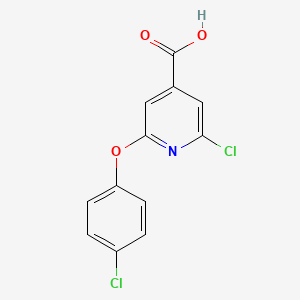
![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)


